molecular formula C15H10BrN3O2 B2926764 3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid CAS No. 1155572-84-1

3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid

Cat. No.: B2926764
CAS No.: 1155572-84-1
M. Wt: 344.168
InChI Key: KYPYZCKDFDCUOX-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a bromophenyl group and a pyridinyl group

Properties

IUPAC Name

3-(3-bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-11-3-1-2-10(8-11)14-13(15(20)21)9-19(18-14)12-4-6-17-7-5-12/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPYZCKDFDCUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C=C2C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155572-84-1
Record name 3-(3-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a pyridinyl group on the pyrazole ring makes it a versatile compound for various applications in research and industry .

Biological Activity

3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring with a bromophenyl substituent and a pyridinyl group. It is typically synthesized via the Suzuki-Miyaura coupling reaction , which involves a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include:

  • Catalyst : Palladium
  • Base : Potassium carbonate
  • Solvent : Toluene or ethanol

This synthetic route allows for the production of the compound in a controlled manner, yielding high purity suitable for biological testing .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects. Notably, it has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell proliferation. For instance, it has shown promising results against breast cancer cells by disrupting their metabolic pathways .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways mediated by caspase enzymes .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at micromolar concentrations, indicating its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one-Moderate anticancer activity
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide-Antimicrobial properties

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